
tertiapin-Q
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tertiapin-Q is a synthetic peptide toxin derived from the venom of the honeybee (Apis mellifera). It is a highly selective blocker of inwardly rectifying potassium channels, specifically targeting the G protein-coupled inwardly rectifying potassium channels (GIRK1/4) and renal outer medullary potassium channels (ROMK1). This compound has gained significant attention in scientific research due to its potent inhibitory effects on these channels, making it a valuable tool for studying various physiological processes and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tertiapin-Q is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The sequence of this compound is as follows: Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2, with disulfide bridges between Cys3-Cys14 and Cys5-Cys18 .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity (>98%). The lyophilized peptide is then stored under controlled conditions to maintain its stability and biological activity .
Análisis De Reacciones Químicas
Types of Reactions
Tertiapin-Q primarily undergoes binding interactions with potassium channels rather than traditional chemical reactions like oxidation or reduction. Its activity is characterized by its ability to block specific potassium channels through high-affinity binding.
Common Reagents and Conditions
The synthesis of this compound involves standard reagents used in peptide synthesis, such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The disulfide bridges are formed through oxidation reactions under controlled conditions .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the correct sequence and disulfide bridges ensuring its biological activity. No significant by-products are typically formed if the synthesis and purification processes are properly controlled .
Aplicaciones Científicas De Investigación
Cardiac Applications
Mechanism of Action
Tertiapin-Q primarily inhibits G protein-gated inwardly rectifying potassium channels (GIRK) and other potassium channels such as ROMK1. This inhibition is particularly relevant in the context of cardiac function, where it can modulate heart rate and atrioventricular conduction.
Case Studies
- Sinus Node Dysfunction : A study demonstrated that this compound significantly improved heart rate and atrioventricular conduction in mouse models with sinus node dysfunction (SND). The administration of this compound led to a dose-dependent increase in heart rate and a reduction in the incidence of atrioventricular block (AVB) . Specifically, a dosage of 5 mg/kg resulted in an 18% increase in the peak-to-peak interval rate and a 28% increase in heart rate.
- Cardiac Conduction Improvement : In genetically modified mice lacking specific potassium channels, this compound was shown to restore normal cardiac conduction metrics, suggesting its potential as a therapeutic agent for SND and related conduction diseases .
Neurobiological Applications
Inhibition of Potassium Channels
this compound has been studied for its effects on various neuronal potassium channels, particularly in dorsal root ganglion neurons. It has been shown to block action potential afterhyperpolarization (AHP) and prolong action potential duration, indicating its role in modulating neuronal excitability .
Antidepressant Effects
Recent research has indicated that this compound may have antidepressive properties. The peptide was tested in animal models where it exhibited significant effects on behavior indicative of depression and anxiety. For instance, it was found to enhance anxiety-like behavior while also demonstrating an antidepressant effect through mechanisms distinct from conventional antidepressants .
Pain Management
Respiratory Effects in Analgesia
this compound's role extends into pain management, particularly concerning opioid-related respiratory depression. In studies involving sheep, this compound was shown to dose-dependently reverse respiratory effects induced by fentanyl, suggesting its utility as an adjunct treatment in managing opioid side effects .
Stability and Interaction Studies
Chemical Stability
Unlike its parent compound tertiapin, this compound is nonoxidizable, which enhances its stability for experimental use. This stability allows for more consistent results when studying its interactions with potassium channels .
Data Summary Table
Mecanismo De Acción
Tertiapin-Q exerts its effects by binding to and blocking inwardly rectifying potassium channels, specifically GIRK1/4 and ROMK1 channels. This binding inhibits the flow of potassium ions through these channels, thereby modulating the electrical activity of cells. The inhibition of GIRK channels by this compound has been shown to improve heart rate and atrioventricular conduction in animal models, highlighting its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Tertiapin: The parent compound from which tertiapin-Q is derived.
Flupirtine: A non-opioid analgesic that activates GIRK channels and has been studied for its effects on neuronal excitability.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency in blocking GIRK1/4 and ROMK1 channels. Its stability and specificity make it a valuable tool for studying the physiological roles of these
Propiedades
Número CAS |
252198-49-5 |
---|---|
Fórmula molecular |
C106H175N35O24S4 |
Peso molecular |
2452.0 g/mol |
Nombre IUPAC |
(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide |
InChI |
InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |
Clave InChI |
GMZAXHIZSCRCHM-MIPBWYARSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)N1)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC |
Apariencia |
White lyophilized solidPurity rate: > 97 %AA sequence: Ala-Leu-Cys3-Asn-Cys5-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys14-Trp-Lys-Lys-Cys18-Gly-Lys-Lys-NH2Disulfide bonds: Cys3-Cys14 and Cys5-Cys18Length (aa): 21 |
Origen del producto |
United States |
Q1: What is the primary molecular target of tertiapin-Q?
A1: this compound primarily targets inward-rectifier potassium (Kir) channels, particularly the ROMK1 (Kir1.1) and GIRK (Kir3) channel subfamilies. [, , , ]
Q2: How does this compound interact with its target channels?
A2: this compound inhibits Kir channels by binding to their external vestibule, effectively blocking the pore through which potassium ions flow. [, ] This binding involves the alpha-helical domain of this compound, with histidine 12 playing a crucial role in pore blockage. [] The interaction is a bimolecular reaction, meaning one this compound molecule binds to one channel. []
Q3: What are the downstream effects of this compound binding to Kir channels?
A3: By blocking Kir channels, this compound prevents the outward flow of potassium ions. This inhibition leads to membrane depolarization, increased neuronal excitability, and altered cellular signaling. [, , , ] For instance, this compound blocks the action potential after hyperpolarization (AHP) and increases action potential duration in dorsal root ganglion (DRG) neurons. [] In the heart, it can suppress atrial tachyarrhythmias. []
Q4: What is the molecular formula and weight of this compound?
A4: The research articles provided do not explicitly state the molecular formula and weight of this compound.
Q5: What structural features distinguish this compound from its parent compound, tertiapin?
A5: this compound is an oxidation-resistant mutant of tertiapin, where the methionine residue is replaced with a glutamine residue. This substitution enhances its stability without significantly altering its binding affinity for ROMK1 and GIRK1/4 channels. []
Q6: How does the structure of this compound contribute to its selectivity for certain Kir channels?
A6: Computational modeling studies suggest that the unique structure of the rKir1.1 channel vestibule, particularly the hydrophobic protrusions formed by Phe146 and Phe148, allows a precise interaction with this compound, while potentially hindering the binding of other classical animal toxins. []
Q7: How do modifications to the this compound structure affect its activity?
A7: Modifications to the this compound structure can significantly impact its channel-blocking activity and binding affinity. For example:
- Replacing histidine 12 with alanine reduces the binding affinity for ROMK1. []
- Replacing histidine 12 with lysine (tertiapin-KQ) enhances binding affinity for ROMK1 and minimizes pH sensitivity. []
- A single amino acid mutation can increase this compound’s binding affinity for Kir2.1 by five orders of magnitude. []
Q8: What is the role of this compound in studying the physiological functions of Kir channels?
A8: this compound has proven to be a valuable tool for investigating the physiological roles of Kir channels in various tissues and systems, including:
- Heart: Investigating the contribution of Kir channels to atrial tachycardia remodeling and contractile dysfunction. [, ]
- Kidney: Examining the role of Kir channels in regulating renal vascular tone, potassium excretion, and blood pressure. [, , ]
- Nervous system: Studying the involvement of Kir channels in neuronal excitability, synaptic plasticity, and cognitive function. [, , , ]
- Pulmonary veins: Studying the role of Kir channels in the excitability of pulmonary veins. []
Q9: What types of in vitro and in vivo models have been used to study this compound?
A9: Various experimental models have been employed to investigate the effects of this compound, including:
- Two-electrode voltage clamp recordings in Xenopus oocytes expressing recombinant Kir and BK channels []
- Patch-clamp recordings in isolated cardiomyocytes [, ]
- Patch-clamp recordings in cultured DRG neurons [, ]
- Cell culture studies using human embryonic kidney (HEK) 293 cells transfected with Kir channels []
- Studies in anesthetized rabbits examining the role of Kir channels in the hypotensive effect of imidazoline-like drugs []
- Experiments in rats and mice to investigate the role of Kir channels in opioid-induced respiratory depression []
- Rodent models of diabetes to study the impact of this compound on renal function [, ]
Q10: What are the limitations of using this compound in research?
A11: - Limited subtype selectivity: While this compound preferentially targets certain Kir channels, it does not exhibit absolute selectivity. Developing analogs with higher subtype specificity remains an area of active research. - pH sensitivity: this compound's inhibitory effect on ROMK1 is influenced by extracellular pH, primarily due to the histidine residue at position 12. [] This sensitivity can complicate interpretation of results, particularly in systems where pH fluctuates. - Limited information on long-term effects: The majority of studies focus on the acute effects of this compound. More research is needed to understand its long-term impact on cellular function and viability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.